4,4,7,11b-Tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1,4a,5,6,7-pentol
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Overview
Description
Delta-Caesalpin is a natural product derived from the genus Caesalpinia, which belongs to the Leguminosae family. This genus is known for its diverse range of secondary metabolites with significant biological potential.
Preparation Methods
Delta-Caesalpin can be synthesized through organic synthesis methods. One common method involves the condensation of acetone with benzaldehyde, followed by a series of reactions to form the final product . The preparation of delta-Caesalpin typically requires specific reaction conditions, including the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as mesylate .
Chemical Reactions Analysis
Delta-Caesalpin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its rearrangement to mesylate, which can then be converted to steric acid . The compound also contains a stereochemistry and hemiacetal group, which play a role in its reactivity. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Delta-Caesalpin has a wide range of scientific research applications. In chemistry, it is used as a reference standard for pharmaceutical testing and as a model compound for studying reaction mechanisms . In biology, delta-Caesalpin has been investigated for its potential antioxidant and anti-inflammatory properties . In medicine, it is being explored for its potential therapeutic effects on cardiovascular diseases, including myocardial infarction and vascular disease . Additionally, delta-Caesalpin has applications in the industry as a natural dye and in the development of herbal medicines .
Mechanism of Action
The mechanism of action of delta-Caesalpin involves its interaction with various molecular targets and pathways. For example, in cardiovascular research, delta-Caesalpin has been shown to modulate oxidative, inflammatory, and apoptotic signaling pathways . It may induce relaxation by decreasing the influx of calcium ions through L-type calcium channels and its release from the sarcoplasmic reticulum, thereby enhancing the activity of the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) . These molecular interactions contribute to its protective effects on cardiovascular organs.
Comparison with Similar Compounds
Delta-Caesalpin can be compared with other compounds derived from the genus Caesalpinia, such as brazilin, sappanone A, and protosappanin . These compounds share similar structural features, including the presence of flavonoids and diterpenes . delta-Caesalpin is unique in its specific stereochemistry and the presence of a hemiacetal group, which contribute to its distinct reactivity and biological activity . The comparison highlights the diversity of chemical structures and biological activities within the genus Caesalpinia.
Properties
IUPAC Name |
4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1,4a,5,6,7-pentol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-17(2)7-5-13(21)18(3)11-9-12-10(6-8-26-12)19(4,24)14(11)15(22)16(23)20(17,18)25/h6,8,11,13-16,21-25H,5,7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXXTJMWLNVGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1(C(C(C3C2CC4=C(C3(C)O)C=CO4)O)O)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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